molecular formula C15H15FN2O3 B2697906 5-((4-fluorobenzyl)oxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1040659-23-1

5-((4-fluorobenzyl)oxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No. B2697906
CAS RN: 1040659-23-1
M. Wt: 290.294
InChI Key: RRWFXHMJGQUZCM-UHFFFAOYSA-N
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Description

The compound “5-((4-fluorobenzyl)oxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzyl group attached to the pyridine ring via an ether linkage, and a carboxamide group at the 2-position of the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a benzyl group, and a carboxamide group. The presence of these functional groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring, for example, is susceptible to electrophilic aromatic substitution reactions. The carboxamide group could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could confer basicity to the compound, while the ether and carboxamide groups could increase its polarity .

Scientific Research Applications

Antioxidant Activity

This compound has been investigated for its antioxidant activity . The research found that certain derivatives of this compound showed promising results in radical scavenging tests, which measure antioxidant activity .

Anti-Cancer Activity

The compound has also been studied for its potential anti-cancer properties . Some derivatives were found to suppress the growth of specific cancer cell lines .

Inflammation Interference

The structure-activity relationships (SARs) of this compound have been extended to identify novel compounds able to interfere with inflammation .

Oxidative Stress Interference

The compound has been designed and prepared to interfere with oxidative stress . Some derivatives remarkably inhibited ROS (Reactive Oxygen Species) production .

Tumorigenesis Interference

The compound has been used in the study of tumorigenesis . The research aimed to identify novel compounds that could interfere with this process .

Hydrolysis and Photolysis Kinetics

The compound has been studied for its hydrolysis and photolysis kinetics in water . The research found that the degradation of the compound followed first-order kinetics .

Identification of Degradation Products

The degradation products of the compound in water have been identified . This research can be helpful for its safety assessment and increase the understanding of the compound in water environments .

Bactericide Properties

The compound, also known as Fubianezuofeng (FBEZF), is a novel bactericide that exhibits considerable inhibition effects against rice bacterial leaf blight and leaf streak .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and the target molecules it interacts with. Without specific experimental data, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it to minimize potential risks .

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-N,1-dimethyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-17-15(20)12-7-13(19)14(8-18(12)2)21-9-10-3-5-11(16)6-4-10/h3-8H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWFXHMJGQUZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=O)C(=CN1C)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-fluorobenzyl)oxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide

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